Cyclohexylzinc bromide

Overview

Description

Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling . Examples include the cross-coupling of alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent and nickel-catalyzed synthesis of 4-substituted coumarins .

Synthesis Analysis

This compound is commercially available and can be purchased from various chemical suppliers . The exact synthesis process is proprietary information of the manufacturers and not publicly available.Molecular Structure Analysis

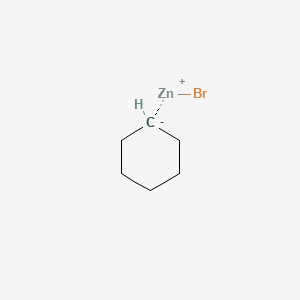

The linear formula for this compound is C6H11ZnBr . The molecular weight is 228.45 . The SMILES string representation is Br[Zn]C1CCCCC1 .Chemical Reactions Analysis

This compound is used in Negishi coupling . This involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . It can also react with the SO2 surrogate, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO) to afford zinc sulfinate salts which can be alkylated to synthesize various useful sulfones .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.963 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications

Palladium-catalyzed Cross-coupling Reactions

Cyclohexylzinc bromide is utilized in palladium-catalyzed Negishi cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules. The process facilitates the coupling of beta-hydrogen-containing primary alkyl halides with alkyl-, alkenyl-, and arylzinc halides. This method is compatible with a range of functional groups, including esters, amides, imides, nitriles, and heterocycles, showcasing the reagent's versatility in organic synthesis (Zhou & Fu, 2003).

Copolymerization of CO2 and Cyclohexene Oxide

Research has demonstrated the application of zinc catalysts, including this compound derivatives, in the copolymerization of carbon dioxide (CO2) and cyclohexene oxide. This process results in the formation of poly(cyclohexene carbonate), highlighting a sustainable approach to polymer synthesis that incorporates CO2, a greenhouse gas. The efficiency of these catalysts is affected by the electronic nature of the ligands, with some catalysts showing high turnover numbers and frequencies under low pressure of CO2 (Kember, White, & Williams, 2009).

Mechanistic Insights into Polymerization Reactions

Further studies have explored the mechanism of cyclohexene oxide and carbon dioxide copolymerization using a dizinc catalyst. Through experimental and computational analyses, researchers have gained deeper insights into the catalyst structure, the reaction pathway, and the thermodynamics of the copolymerization process. This research underscores the role of cyclohexylzinc compounds in elucidating reaction mechanisms and optimizing catalytic processes (Buchard et al., 2012).

Synthesis of Ketones from Biomass-derived Feedstock

This compound is instrumental in the synthesis of cyclohexanone and its derivatives from biomass-derived aromatic ethers. This represents an eco-friendly approach to obtaining valuable chemicals from renewable resources. The process involves hydrogenation and hydrolysis steps, with the presence of bromide salts enhancing the reaction efficiency. This method opens new avenues for producing ketones, crucial intermediates in various chemical industries, from sustainable sources (Meng et al., 2017).

Mechanism of Action

Target of Action

Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling , a powerful method for forming carbon-carbon bonds. The primary targets of this compound are alkylzinc halides and aryl/heteroaryl halides .

Mode of Action

This compound interacts with its targets, alkylzinc halides and aryl/heteroaryl halides, in a process known as Negishi coupling . This reaction is facilitated by catalysts such as Pd-PEPPSI-IPent . The result is the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi coupling pathway . This pathway involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The downstream effects include the synthesis of various organic compounds through the formation of carbon-carbon bonds .

Result of Action

The molecular effect of this compound’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . On a cellular level, the effects of this compound would largely depend on the specific context of its use, particularly the other compounds present in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound . It is typically stored at temperatures between 2-8°C .

Safety and Hazards

Cyclohexylzinc bromide is considered hazardous . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . Safety precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Cyclohexylzinc bromide plays a significant role in biochemical reactions, particularly in the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The nature of these interactions involves the transfer of the cyclohexyl group from the zinc atom to the carbon atom of the aryl or heteroaryl halide .

Molecular Mechanism

This compound’s mechanism of action involves its reaction with the SO2 surrogate, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), to afford zinc sulfinate salts which can be alkylated to synthesize various useful sulfones .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically stored at temperatures between 2-8°C to maintain its stability

Metabolic Pathways

Properties

IUPAC Name |

bromozinc(1+);cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVURAUIMVICLOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-57-3 | |

| Record name | Cyclohexylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)